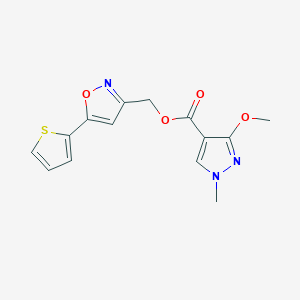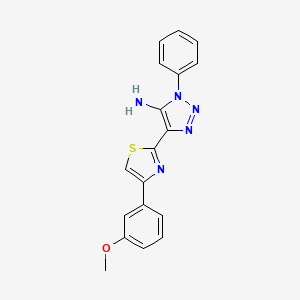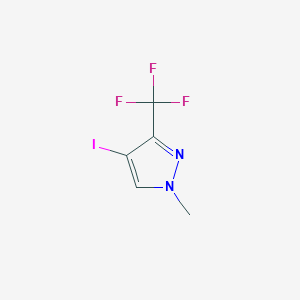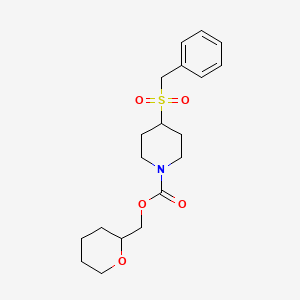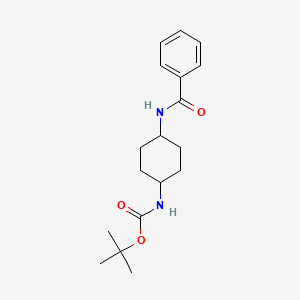
1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "DEAQI" and is a potent inhibitor of protein kinase C (PKC) enzymes. PKC enzymes play a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, DEAQI has been studied for its potential use in cancer research and other disease models.
Scientific Research Applications
Pharmacological Applications
Serotonin Reuptake Inhibition and Antagonistic Activity : A study explored the design of unsymmetrical ureas as potential antidepressants, focusing on their dual role as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. The research indicated that certain compounds, including variations of the indole derivatives, showed significant 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, which could lead to enhanced serotonergic neurotransmission, potentially offering a more effective treatment for depression (Matzen et al., 2000).
Chemical Synthesis and Properties
Gold-Catalyzed Intramolecular Hydroamination : Research demonstrated a gold-catalyzed method for synthesizing indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas in water, utilizing microwave irradiation. This method is significant for its tolerance to a variety of functional groups, providing a fast and environmentally friendly approach to preparing indole derivatives with potential pharmacological applications (Ye et al., 2009).
Urea and Alkylureas in Micellar Solutions : A study investigated the effects of urea and its derivatives on the transition from spherical to rod-shaped micelles in aqueous solutions. This research is crucial for understanding how these compounds interact with surfactants and could have implications for drug delivery systems and the design of nanomaterials (Kumar et al., 2005).
properties
IUPAC Name |
1-[5-(diethylamino)pentan-2-yl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-4-22(5-2)12-8-9-14(3)20-18(23)21-17-13-19-16-11-7-6-10-15(16)17/h6-7,10-11,13-14,19H,4-5,8-9,12H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNQHDFVUDBCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

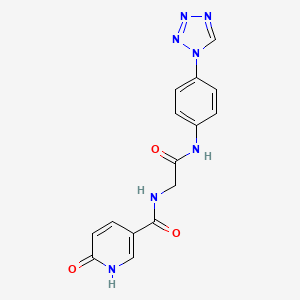
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2823104.png)
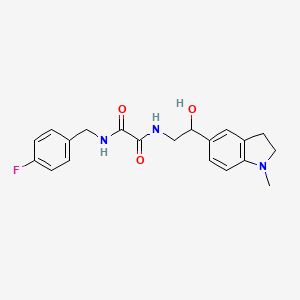


![N-(2,4-Dimethoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2823111.png)

![8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2823117.png)
